molecular formula C19H31NO B4670292 1-[5-(2-tert-butylphenoxy)pentyl]pyrrolidine

1-[5-(2-tert-butylphenoxy)pentyl]pyrrolidine

Cat. No.: B4670292
M. Wt: 289.5 g/mol
InChI Key: RWYLSDBVIHCLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2-tert-butylphenoxy)pentyl]pyrrolidine, also known as TBPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. TBPB is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in nociception, thermoregulation, and inflammation.

Mechanism of Action

1-[5-(2-tert-butylphenoxy)pentyl]pyrrolidine acts as an agonist of TRPV1 channels, which are found in sensory neurons and are involved in nociception, thermoregulation, and inflammation. TRPV1 channels can be activated by various stimuli, including heat, acidic pH, and capsaicin. This compound binds to the intracellular side of TRPV1 channels and induces a conformational change that leads to channel activation. This activation results in the influx of calcium ions into the cell, leading to downstream signaling events.
Biochemical and Physiological Effects:
This compound has been shown to induce pain relief by desensitizing TRPV1 channels in sensory neurons. This desensitization results in a decrease in the release of pain mediators such as substance P and calcitonin gene-related peptide. This compound has also been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating TRPV1 channels.

Advantages and Limitations for Lab Experiments

The use of 1-[5-(2-tert-butylphenoxy)pentyl]pyrrolidine in lab experiments has several advantages. This compound is a potent and selective TRPV1 agonist, which allows for precise activation of TRPV1 channels. This compound is also stable and easy to synthesize, which makes it a convenient tool for research. However, this compound has some limitations. This compound has poor solubility in water, which can limit its use in certain experiments. This compound also has a short half-life, which can make it difficult to maintain a consistent level of TRPV1 activation over time.

Future Directions

There are several future directions for the research on 1-[5-(2-tert-butylphenoxy)pentyl]pyrrolidine. One direction is the development of more potent and selective TRPV1 agonists. Another direction is the investigation of the role of TRPV1 channels in other physiological processes, such as metabolism and cardiovascular function. Additionally, the use of this compound in combination with other drugs or therapies could lead to new treatment options for pain, inflammation, and cancer.

Scientific Research Applications

1-[5-(2-tert-butylphenoxy)pentyl]pyrrolidine has been used in various areas of research, including pain management, inflammation, and cancer. As a TRPV1 agonist, this compound can induce pain relief by desensitizing TRPV1 channels in sensory neurons. This compound has also been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines. In cancer research, this compound has been used to induce apoptosis in cancer cells by activating TRPV1 channels.

Properties

IUPAC Name

1-[5-(2-tert-butylphenoxy)pentyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-19(2,3)17-11-5-6-12-18(17)21-16-10-4-7-13-20-14-8-9-15-20/h5-6,11-12H,4,7-10,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYLSDBVIHCLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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